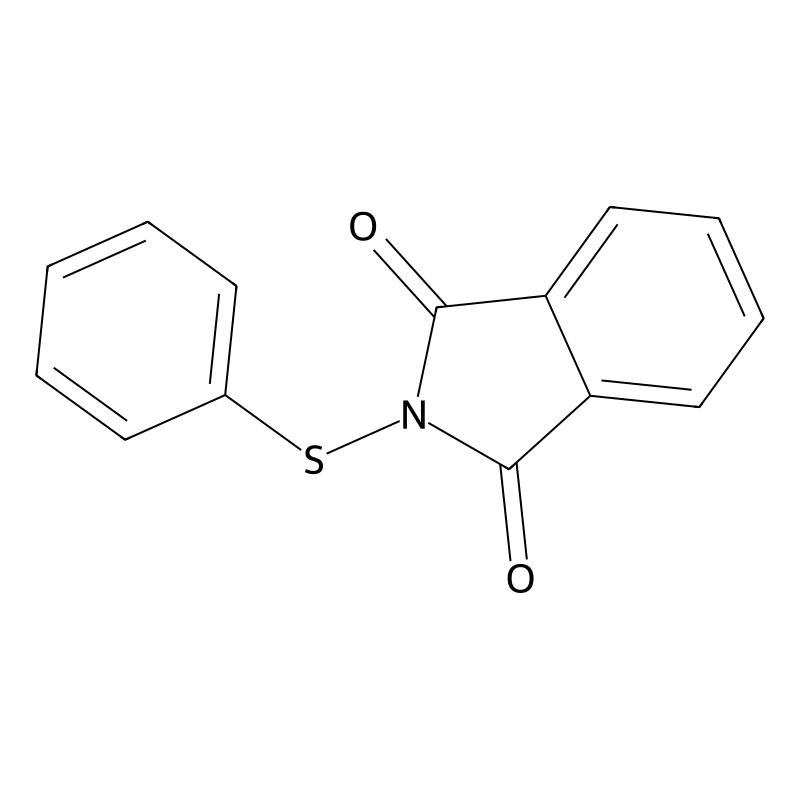

N-(Phenylthio)phthalimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

The presence of the Phthalimide group suggests N-(Phenylthio)phthalimide might serve as a synthetic intermediate for the preparation of more complex molecules. Phthalimide is a common protecting group for amines in organic synthesis PubChem N-Phenylphthalimide: . The Phthaliamido group can be attached and removed under specific reaction conditions, allowing for selective modification of the amine functionality.

Thiol Precursor

The Phenylthio group can potentially act as a masked thiol (-SH) group. Under specific reaction conditions, the C-S bond cleavage might release a free thiol, which is a reactive functional group useful in various organic transformations [ScienceDirect Thiols and Sulfides].

N-(Phenylthio)phthalimide is an organic compound with the chemical formula C₁₄H₉NO₂S. It features a phthalimide structure substituted with a phenylthio group. This compound is recognized for its unique properties and potential applications in various fields, including medicinal chemistry and agricultural science. The presence of the phenylthio moiety enhances its biological activity, making it a subject of interest for researchers exploring its inhibitory effects on specific biological processes, such as nematode growth inhibition and potential anticonvulsant activities .

The mechanism of action for NPP's antifungal activity is still under investigation. However, research suggests it might inhibit trehalose-6-phosphate phosphatase (TPP), an enzyme essential for fungal growth and toxin production [].

For its potential nematicidal effect, NPP is believed to target the same enzyme (TPP) as observed in nematodes [].

N-(Phenylthio)phthalimide exhibits notable biological activities. Research indicates that it can inhibit the growth of nematodes by targeting specific metabolic pathways, particularly through the inhibition of thiamine pyrophosphate (TPP) activity . Furthermore, it has shown promise in anticonvulsant activity studies, where derivatives of N-(Phenylthio)phthalimide were tested for their ability to prevent seizures in animal models . These findings suggest that this compound may have therapeutic potential in treating neurological disorders.

The synthesis of N-(Phenylthio)phthalimide typically involves several steps:

- Formation of Phthalimide: The initial step often includes the synthesis of phthalimide from phthalic anhydride and ammonia or an amine.

- Thiation Reaction: The phthalimide is then treated with phenylthiol in the presence of a suitable catalyst or under specific conditions to introduce the phenylthio group.

- Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N-(Phenylthio)phthalimide.

Recent studies have utilized spectroscopic methods like Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography to characterize the synthesized compound .

N-(Phenylthio)phthalimide has several applications across different fields:

- Agriculture: It is being explored for its potential as a biopesticide due to its ability to inhibit fungal growth and nematode development.

- Medicinal Chemistry: The compound's anticonvulsant properties make it a candidate for further development in treating epilepsy and other seizure disorders.

- Organic Synthesis: It serves as a useful intermediate in the synthesis of various organic compounds due to its electrophilic nature .

Interaction studies involving N-(Phenylthio)phthalimide focus on its binding interactions with biological targets. For instance, its inhibitory effect on TPP suggests a direct interaction with enzymes involved in carbohydrate metabolism. Additionally, electrochemical studies have revealed insights into how this compound can participate in electron transfer processes, which are crucial for understanding its reactivity and potential applications in organic electronics .

Several compounds share structural similarities with N-(Phenylthio)phthalimide, including:

- N-(Methylthio)phthalimide

- N-(Benzylthio)phthalimide

- N-(Alkoxy)phthalimides

Comparison TableCompound Structural Features Unique Properties N-(Phenylthio)phthalimide Phthalic imide with phenyl thio group Inhibits nematode growth; anticonvulsant activity N-(Methylthio)phthalimide Phthalic imide with methyl thio group Less potent against nematodes N-(Benzylthio)phthalimide Phthalic imide with benzyl thio group Enhanced lipophilicity N-(Alkoxy)phthalimides Phthalic imides with alkoxy groups Varied solubility and reactivity

| Compound | Structural Features | Unique Properties |

|---|---|---|

| N-(Phenylthio)phthalimide | Phthalic imide with phenyl thio group | Inhibits nematode growth; anticonvulsant activity |

| N-(Methylthio)phthalimide | Phthalic imide with methyl thio group | Less potent against nematodes |

| N-(Benzylthio)phthalimide | Phthalic imide with benzyl thio group | Enhanced lipophilicity |

| N-(Alkoxy)phthalimides | Phthalic imides with alkoxy groups | Varied solubility and reactivity |

N-(Phenylthio)phthalimide stands out due to its dual functionality as both a potential agricultural agent and a therapeutic candidate, highlighting its versatility compared to other similar compounds. Its specific interactions and biological activities make it a unique subject for further research in both chemical and biological contexts.